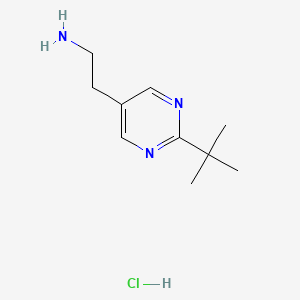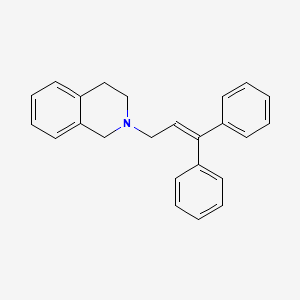
Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)- is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction leads to the formation of the isoquinoline core structure, which can then be further functionalized to introduce the 3,3-diphenylallyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline compounds.
科学研究应用
Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative of isoquinoline with similar structural features.
3,4-Dihydroisoquinoline: Another related compound with a partially saturated isoquinoline ring.
1,2,3,4-Tetrahydro-2-isoquinoline: A close analog with slight structural differences.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-2-(3,3-diphenylallyl)- is unique due to the presence of the 3,3-diphenylallyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activities compared to its simpler analogs.
属性
CAS 编号 |
4189-79-1 |
|---|---|
分子式 |
C24H23N |
分子量 |
325.4 g/mol |
IUPAC 名称 |
2-(3,3-diphenylprop-2-enyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C24H23N/c1-3-10-21(11-4-1)24(22-12-5-2-6-13-22)16-18-25-17-15-20-9-7-8-14-23(20)19-25/h1-14,16H,15,17-19H2 |
InChI 键 |
BFQQRYHBRUGHPY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC=CC=C21)CC=C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14167349.png)
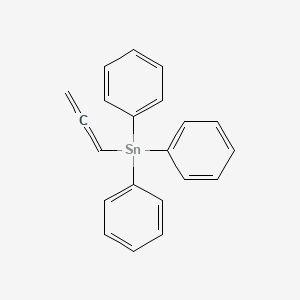
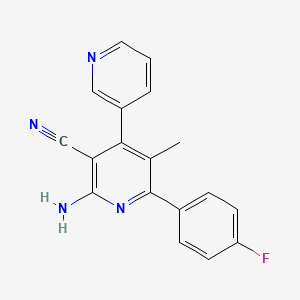
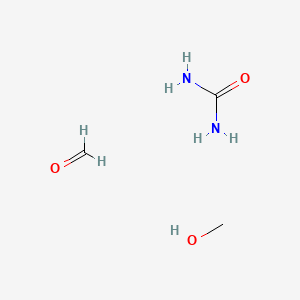
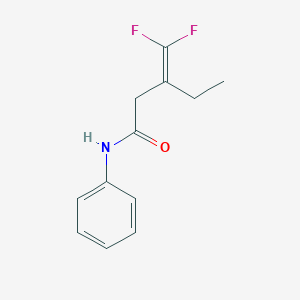
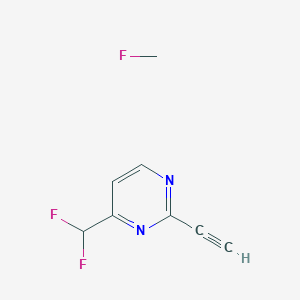
![8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167379.png)
![Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B14167381.png)
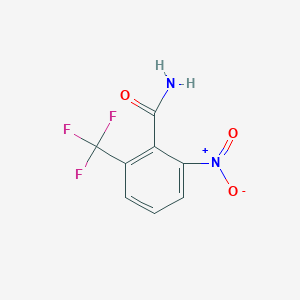

![3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14167402.png)
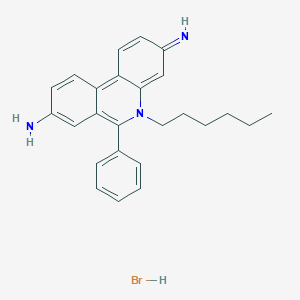
![5-(4-Fluoro-phenyl)-7-thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine](/img/structure/B14167417.png)
